molecular formula C8H16N2O4 B4523358 N,N'-bis(1-hydroxypropan-2-yl)oxamide

N,N'-bis(1-hydroxypropan-2-yl)oxamide

Cat. No.: B4523358
M. Wt: 204.22 g/mol
InChI Key: JHHFNAYLLAUFQQ-UHFFFAOYSA-N
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Description

N,N’-bis(1-hydroxypropan-2-yl)oxamide is an organic compound with the molecular formula C8H16N2O4 It is a derivative of oxamide, where the hydrogen atoms of the amide groups are substituted with 1-hydroxypropan-2-yl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

N,N’-bis(1-hydroxypropan-2-yl)oxamide can be synthesized by reacting an alkyl oxalate with 1-amino-2-propanol in an aqueous reaction medium. The reaction typically involves the following steps:

Industrial Production Methods

Industrial production of N,N’-bis(1-hydroxypropan-2-yl)oxamide follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N,N’-bis(1-hydroxypropan-2-yl)oxamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The amide groups can be reduced to amines.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like halides and alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Oxidation of the hydroxyl groups forms ketones or aldehydes.

    Reduction: Reduction of the amide groups forms primary or secondary amines.

    Substitution: Substitution reactions can yield various derivatives depending on the nucleophile used.

Scientific Research Applications

N,N’-bis(1-hydroxypropan-2-yl)oxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N,N’-bis(1-hydroxypropan-2-yl)oxamide involves its interaction with specific molecular targets. The hydroxyl and amide groups can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N’-bis(1-hydroxypropan-2-yl)oxamide is unique due to the presence of 1-hydroxypropan-2-yl groups, which impart distinct chemical properties and reactivity. These groups enhance its solubility in polar solvents and its ability to form hydrogen bonds, making it suitable for various applications in chemistry and biology.

Properties

IUPAC Name

N,N'-bis(1-hydroxypropan-2-yl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O4/c1-5(3-11)9-7(13)8(14)10-6(2)4-12/h5-6,11-12H,3-4H2,1-2H3,(H,9,13)(H,10,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHHFNAYLLAUFQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)NC(=O)C(=O)NC(C)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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